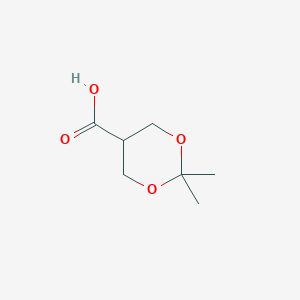

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Vue d'ensemble

Description

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, also known as DMDCA, is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDCA is a versatile molecule that can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Applications De Recherche Scientifique

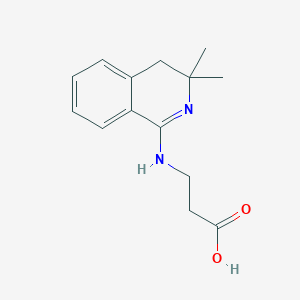

Formation of Tetrahydroquinolin-2-one Derivatives

The compound is used in the formation of tetrahydroquinolin-2-one derivatives . This process involves a two-step reaction between enaminone and an acylating agent, followed by electrophilic cyclization . The entire process is facilitated by the use of acyl Meldrum’s acids .

Organic Synthesis

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum′s acid) is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (p Ka 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum′s acid are accelerated in ionic liquids .

Preparation of 2,2-dimethyl-[1,3]dioxan-5-ol

2,2-Dimethyl-1,3-dioxan-5-one is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride .

Annulation of Bete-(Hetero)aryl-Alfa-Nitro-Alfa,Beta-Enals

The compound is also used in the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .

Functionalization of Mesoporous Silica Surface

A new method of silica surface functionalization with carboxyl groups is proposed based on the reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid, MA) and the surface silanol groups . This post-synthesis modification was successfully applied to silica materials .

Sorption of Proteins

The functionalized mesoporous silica surface with carboxyl groups by Meldrum’s acid has been used for the sorption of proteins . Different surface chemistries (–OH vs. –COOH) lead to different affinities between the silica surface and sorbates .

Mécanisme D'action

Target of Action

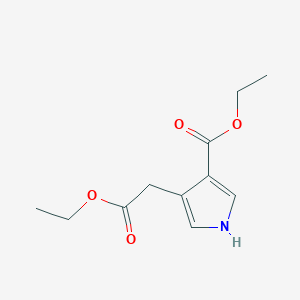

It has been suggested that it may interact with active methylene nitriles .

Mode of Action

It is known to react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or potential ligands .

Pharmacokinetics

The compound has a molecular weight of 174.19 g/mol . It is slightly soluble in chloroform and methanol , which may influence its absorption and distribution. The compound’s pKa is predicted to be 3.96±0.40 , which could affect its ionization state and hence its absorption and distribution.

Result of Action

It is known to react with active methylene nitriles to form 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives , which could have potential applications in drug development.

Action Environment

It is known that the compound has a melting point of 108-111°c and a boiling point of 2649±350 °C . These properties could potentially influence the compound’s stability under different environmental conditions.

Propriétés

IUPAC Name |

2,2-dimethyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUUBCBLTSCBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570246 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162635-09-8 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)

![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)